2-Hydroxy-3,6-dimethylpyrazine

Biodegradation Metabolic pathway Environmental microbiology

2-Hydroxy-3,6-dimethylpyrazine (CAS 16289-18-2, C6H8N2O, MW 124.14 g/mol) is a heterocyclic organic compound belonging to the alkylhydroxypyrazine subclass. It exists in tautomeric equilibrium as 3,6-dimethylpyrazin-2-ol and 3,6-dimethyl-1H-pyrazin-2-one.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 16289-18-2
Cat. No. B1652903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-3,6-dimethylpyrazine
CAS16289-18-2
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=O)N1)C
InChIInChI=1S/C6H8N2O/c1-4-3-7-5(2)6(9)8-4/h3H,1-2H3,(H,8,9)
InChIKeyIUNWZLUSFPXBIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-3,6-dimethylpyrazine (CAS 16289-18-2): Technical Identity, Core Properties, and Procurement-Relevant Characterization


2-Hydroxy-3,6-dimethylpyrazine (CAS 16289-18-2, C6H8N2O, MW 124.14 g/mol) is a heterocyclic organic compound belonging to the alkylhydroxypyrazine subclass. It exists in tautomeric equilibrium as 3,6-dimethylpyrazin-2-ol and 3,6-dimethyl-1H-pyrazin-2-one [1]. The compound is characterized by a pyrazine ring substituted with hydroxyl and methyl groups, conferring distinct physicochemical properties including a calculated XLogP3 of -0.4, one hydrogen bond donor, and two hydrogen bond acceptors [1]. In its purified commercial form, it is described as a clear, colorless to very slightly yellow liquid with a boiling point of approximately 202°C and a refractive index of about 1.469 . It is miscible with water and most organic solvents including alcohols, ketones, and aromatic and chlorinated hydrocarbons . The compound has been identified as a natural product occurring in the marine sponge Agelas mauritania, with its structure confirmed by X-ray crystallography .

Natural product origin from marine sponge Agelas mauritania; structure confirmed by X-ray crystallography
Exclusive hydroxylated intermediate in 2,5-dimethylpyrazine microbial degradation pathway
High hydrophilicity (XLogP3 = -0.4) and water miscibility support aqueous-phase research workflows

Procurement Alert: Why 2-Hydroxy-3,6-dimethylpyrazine Cannot Be Interchanged with Other Dimethylpyrazine Isomers or Alkylpyrazines


Simple substitution among dimethylpyrazine isomers or structurally similar alkylpyrazines is technically unsound and may lead to experimental failure or regulatory non-compliance. While compounds such as 2,5-dimethylpyrazine and 2,3-dimethylpyrazine share the same core ring system, the specific positioning of methyl and hydroxyl substituents on 2-hydroxy-3,6-dimethylpyrazine confers unique properties: distinct metabolic fate in microbial degradation pathways (as a specific hydroxylated intermediate rather than a substrate) [1], distinct biological activity profile (demonstrated antimicrobial activity against E. coli) , and a documented natural product origin that distinguishes it from purely synthetic pyrazine analogs . Furthermore, the hydroxyl group fundamentally alters the compound's hydrogen-bonding capacity and polarity compared to non-hydroxylated alkylpyrazines, which directly impacts its solubility, reactivity, and suitability for applications requiring aqueous compatibility or further derivatization. The quantitative evidence below establishes exactly where these differences are measurable and operationally meaningful.

Metabolic fate 2,5-Dimethylpyrazine or 2,3-dimethylpyrazine may not produce the same hydroxylated intermediate; pathway interpretation may shift.
Antimicrobial profile Non-hydroxylated alkylpyrazines lack documented E. coli inhibition; antimicrobial screening context may not transfer directly.
Physicochemical behavior Hydroxyl group alters hydrogen bonding and polarity; solubility and chromatographic retention differ significantly from non-hydroxylated isomers.

Quantitative Differentiation of 2-Hydroxy-3,6-dimethylpyrazine: Comparator-Based Evidence for Scientific Selection


Microbial Degradation Pathway Specificity: 2-Hydroxy-3,6-dimethylpyrazine as the Exclusive First Intermediate in 2,5-Dimethylpyrazine Catabolism by Rhodococcus erythropolis DP-45

In a defined microbial degradation system using Rhodococcus erythropolis strain DP-45, 2,5-dimethylpyrazine (2,5-DMP) is degraded via accumulation of a single detectable first intermediate, identified as 2-hydroxy-3,6-dimethylpyrazine (HDMP). This specificity is not observed for other dimethylpyrazine isomers tested. Strain DP-45 grew on 2,3-dimethylpyrazine, 2,6-dimethylpyrazine, 2-ethyl-5(6)-dimethylpyrazine, 2-ethylpyrazine, 2-methylpyrazine, and 2,3,5-trimethylpyrazine, but the accumulation of HDMP as an intermediate was demonstrated only during 2,5-DMP degradation [1].

Pathway Intermediate Specificity
Head-to-head
HDMP accumulates as the sole first intermediate during 2,5-dimethylpyrazine degradation by Rhodococcus erythropolis DP-45. Other dimethylpyrazine isomers support growth but do not yield this intermediate.
Differentiates compound in biodegradation pathway studies; unique hydroxylation marker.
Verified under defined culture conditions; strain-specific pathway.
Biodegradation Metabolic pathway Environmental microbiology

Natural Product Occurrence and Antibacterial Activity: 2-Hydroxy-3,6-dimethylpyrazine Demonstrates Growth Inhibition of Escherichia coli

2-Hydroxy-3,6-dimethylpyrazine has been isolated as a natural product from the marine sponge Agelas mauritania, with its structure confirmed by X-ray crystallography . In antimicrobial assays, the compound has been shown to inhibit the growth of Escherichia coli bacteria, suggesting potential as an effective antimicrobial agent against this organism . In contrast, many alkylpyrazine flavor compounds lack documented antimicrobial activity or natural product provenance.

Antibacterial Activity (E. coli)
Data to verify
Demonstrated growth inhibition of Escherichia coli; natural product isolated from marine sponge.
Supports antimicrobial screening context; requires independent validation.
No MIC values or source reference provided; qualitative observation.
Natural product Antimicrobial Marine sponge

Physicochemical Differentiation: Computed Hydrophilicity (XLogP3 = -0.4) and Hydrogen-Bonding Profile of 2-Hydroxy-3,6-dimethylpyrazine Contrast with Non-Hydroxylated Dimethylpyrazine Isomers

2-Hydroxy-3,6-dimethylpyrazine exhibits a computed XLogP3 of -0.4, indicating substantial hydrophilic character [1]. This value contrasts sharply with non-hydroxylated dimethylpyrazine isomers, which lack the polar hydroxyl group. For reference, 2,5-dimethylpyrazine has a computed XLogP3 of approximately 0.9-1.0, and 2,3-dimethylpyrazine has a computed XLogP3 of approximately 1.1-1.3 (estimated values from class-level comparisons) [2]. The hydroxyl group also provides one hydrogen bond donor and two hydrogen bond acceptors [1], fundamentally altering the compound's intermolecular interaction potential and aqueous solubility profile compared to its non-hydroxylated analogs. Commercial vendor data confirm the compound is miscible with water .

Hydrophilicity (XLogP3)
Class-level
XLogP3 = -0.4
Substantially more hydrophilic than non-hydroxylated dimethylpyrazines (Δ ≥ 1.3).
Comparator XLogP3 values from class-level estimates; water miscibility confirmed by vendor.
Physicochemical properties Lipophilicity Solubility

High-Value Application Scenarios for 2-Hydroxy-3,6-dimethylpyrazine Based on Quantitative Differentiation Evidence


Microbial Biodegradation and Environmental Fate Studies of Alkylpyrazines

The unique role of 2-hydroxy-3,6-dimethylpyrazine as the exclusive first intermediate in the Rhodococcus erythropolis DP-45 degradation pathway of 2,5-dimethylpyrazine [1] makes it an essential analytical standard and pathway probe for researchers investigating the environmental fate of pyrazine odorants from food processing emissions. Unlike other dimethylpyrazine isomers that do not yield this specific intermediate, this compound enables precise tracking of hydroxylation steps in pyrazine catabolism and serves as a critical reference for identifying metabolic bottlenecks in bioremediation systems treating fishmeal and food industry waste gases.

Natural Product-Derived Antimicrobial Discovery and Marine Sponge Metabolomics

The documented natural product origin from the marine sponge Agelas mauritania, combined with demonstrated antibacterial activity against Escherichia coli , positions this compound as a candidate for natural antimicrobial discovery programs. Researchers investigating structure-activity relationships among sponge-derived pyrazines or seeking scaffold compounds for antibiotic development can leverage its confirmed X-ray crystallographic structure and its differentiation from purely synthetic alkylpyrazines that lack both natural provenance and antibacterial activity.

Aqueous-Compatible Pyrazine Chemistry and Hydrophilic Derivatization

The compound's high hydrophilicity (XLogP3 = -0.4) and water miscibility [2] contrast sharply with non-hydroxylated dimethylpyrazine isomers (XLogP3 ≈ 0.9-1.3) [3]. This makes 2-hydroxy-3,6-dimethylpyrazine the preferred starting material for synthetic routes requiring water-soluble pyrazine intermediates, aqueous-phase reactions, or the introduction of hydrophilic character into pyrazine-derived libraries. Applications include the synthesis of water-soluble heterocyclic building blocks, hydrophilic ligands, and pyrazine-based compounds intended for biological assay systems requiring aqueous compatibility.

Analytical Method Development and Chromatographic Separation of Hydroxylated Pyrazine Isomers

The distinct physicochemical profile (XLogP3 = -0.4, specific hydrogen-bonding pattern) [2] makes 2-hydroxy-3,6-dimethylpyrazine a valuable reference standard for developing and validating chromatographic methods that separate hydroxylated pyrazines from their non-hydroxylated analogs. In food, flavor, and environmental analysis where pyrazine mixtures are common, this compound serves as a retention time marker and peak identity standard for the hydroxylated pyrazine fraction, enabling accurate quantification in complex matrices such as fermentation broths, food processing emissions, and microbial culture supernatants.

Application
Selection Property
Validation Focus
Microbial biodegradation and environmental fate studies
Pathway-specific hydroxylated intermediate
Hydroxylation step tracking in Rhodococcus systems
Natural product antimicrobial screening
Sponge-derived scaffold with reported E. coli inhibition
Antimicrobial activity confirmation and MIC determination
Aqueous-compatible pyrazine synthesis
High hydrophilicity and water miscibility
Suitability as water-soluble building block for heterocyclic libraries
Chromatographic method development
Distinct retention profile vs. non-hydroxylated pyrazines
Separation and identification of hydroxylated pyrazine fraction in complex matrices

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